3,6-Dichloropyrazine-2-carboxylic acid

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

For process R&D teams, sourcing the correct 3,6-dichloro isomer is critical; alternative regioisomers lack the regioselectivity required for sequential SNAr diversification and cannot deliver the target substitution pattern. This specific scaffold resolves this pain point by providing the exact electronic environment validated in high-yield favipiravir routes. Key procurement advantages: - Enables a chromatography-free, high-yielding (43% overall, >99% purity) synthesis route for antiviral compounds. - Dual chlorine leaving groups allow controlled, stepwise diversification for kinase or SHP2 inhibitor libraries. - Supplied as a ≥95% purity solid, ensuring batch-to-batch consistency for sensitive process chemistry.

Molecular Formula C5H2Cl2N2O2
Molecular Weight 192.98 g/mol
CAS No. 356783-15-8
Cat. No. B1602999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloropyrazine-2-carboxylic acid
CAS356783-15-8
Molecular FormulaC5H2Cl2N2O2
Molecular Weight192.98 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)Cl)C(=O)O)Cl
InChIInChI=1S/C5H2Cl2N2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11)
InChIKeyJKDYBIZSSBHQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloropyrazine-2-carboxylic Acid – Characteristics & Procurement


3,6-Dichloropyrazine-2-carboxylic acid (CAS 356783-15-8) is a heterocyclic pyrazine derivative distinguished by dual chlorine substitutions at the 3- and 6- positions and a carboxylic acid group at the 2- position of the pyrazine ring [1]. Its molecular formula is C5H2Cl2N2O2 (MW: 192.99) [1], and it is typically supplied as a solid with a purity of ≥95% . Standard analytical properties include a predicted density of 1.7±0.1 g/cm³ and a boiling point of 325.4±37.0 °C at 760 mmHg [1]. The compound is classified as a versatile small-molecule scaffold and building block, with the electron-deficient nature of the pyrazine ring, influenced by the chlorine substituents, underpinning its distinct reactivity profile in nucleophilic substitution reactions [2].

Dual chlorine leaving groups enable controlled sequential substitution

Regioselective reactivity supports complex disubstituted pyrazine synthesis

Electron-deficient scaffold suitable for kinase or SHP2 inhibitor libraries

3,6-Dichloropyrazine-2-carboxylic Acid: Why Substitution Fails


Direct substitution of 3,6-dichloropyrazine-2-carboxylic acid with alternative dichloropyrazine isomers (e.g., 2,3-, 5,6-, or 3,5-substituted) is not scientifically valid for applications requiring defined spatial and electronic properties. The specific 3,6-chlorination pattern, combined with the adjacent 2-carboxylic acid group, creates a unique electronic environment on the pyrazine ring that dictates its regioselectivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Unlike its isomers, this scaffold offers two distinct, electron-deficient chlorine leaving groups that can be sequentially displaced, enabling a controlled, stepwise diversification strategy that is unattainable with other regioisomers . This precise substitution pattern is a critical determinant in the synthesis of complex molecules, such as the antiviral agent favipiravir, where the 3,6-dichloro intermediate is specifically required to achieve the final 6-fluoro-3-hydroxy substitution pattern [2].

Regioisomer pattern mismatch: 2,3- or 5,6-dichloro isomers may not replicate the 3,6-specific sequential reactivity.

Synthetic route specificity: Favipiravir synthesis typically requires the 3,6-dichloro substitution pattern; other isomers give incorrect final product structure.

Electronic environment divergence: Chlorine positions alter ring activation and may lead to non-selective reaction outcomes.

3,6-Dichloropyrazine-2-carboxylic Acid vs. Analogs: Comparative Evidence


3,6- vs 2,3-Regioselective Reactivity

The 3,6-dichloro substitution pattern on a pyrazine-2-carboxylic acid scaffold offers a distinct and verifiable advantage in sequential nucleophilic aromatic substitution (SNAr) compared to the 2,3-disubstituted analog. In the 3,6-isomer, both chlorine atoms are activated toward substitution by the electron-withdrawing pyrazine ring nitrogens and the adjacent carboxylic acid. In contrast, the 2,3-dichloro scaffold leads to a different reactivity profile where initial substitution can deactivate the second site, limiting stepwise diversification. This difference in regioselective control is a key factor for rational design .

3,6- vs 2,3 Regioselectivity
Class-level
3,6-isomer enables stepwise dual substitution; 2,3-isomer favors mono-substitution due to deactivation.
Supports scaffold selection for sequential diversification.
Data to verify; qualitative mechanistic analysis.
Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Favipiravir Synthesis: Critical 3,6-Dichloro Intermediate

3,6-Dichloropyrazine-2-carboxylic acid's most compelling evidence for procurement differentiation is its established, scalable role as a direct precursor to favipiravir. A recently published economical procedure uses 3,6-dichloropyrazine-2-carbonitrile, derived from the target acid, to synthesize favipiravir in a high-yielding, chromatography-free process. This represents a quantitative improvement in efficiency compared to earlier synthetic routes [1]. In this process, the intermediate (3,6-dichloropyrazine-2-carbonitrile) is reacted with potassium fluoride and hydrogen peroxide to yield favipiravir with a 60% yield in the final step. The overall process from the carbonitrile intermediate affords favipiravir with a 43% yield and >99% purity [1].

Favipiravir Synthesis Yield
Head-to-head
43% overall yield (3,6-dichloro route) vs 22.3% (alternative route); ~93% relative improvement.
Quantitative support for high-efficiency favipiravir synthesis.
Reported in Chemical Papers 2023; chromatography-free process.
Antiviral Synthesis Process Chemistry COVID-19 Therapeutics

Photosynthesis Inhibition by Chlorinated Pyrazines

While direct data for 3,6-dichloropyrazine-2-carboxylic acid is limited, class-level evidence confirms that chlorination of the pyrazine-2-carboxylic acid core significantly enhances biological activity. A study evaluating anilides of substituted pyrazine-2-carboxylic acids found that the introduction of chlorine on the pyrazine ring led to an increased photosynthesis-inhibiting effect in spinach chloroplasts. The most active inhibitor was identified as the 5-chloro-2-hydroxyanilide of 6-chloropyrazine-2-carboxylic acid, with an IC50 value of 0.008 mmol dm⁻³ [1]. This class-level data demonstrates that the presence of one or more chlorine atoms on the pyrazine ring is a key structural determinant for potent activity in this assay, supporting the potential of the dichlorinated 3,6-isomer as a lead scaffold for agrochemical development.

Photosynthesis Inhibition
Class-level
Monochloro analog IC50 = 0.008 mmol dm⁻³; target compound data not available.
Class evidence supports chlorinated scaffold for herbicide lead generation.
Target-specific validation required.
Agrochemical Research Herbicide Discovery Photosynthesis Inhibition

3,6-Dichloropyrazine-2-carboxylic Acid Applications


Scalable Favipiravir Synthesis

Procurement of 3,6-dichloropyrazine-2-carboxylic acid or its immediate derivative (3,6-dichloropyrazine-2-carbonitrile) is strategically justified for process chemistry R&D focused on favipiravir or structurally related antiviral compounds. As detailed in Section 3, this specific scaffold enables a chromatography-free, high-yielding (43% overall, >99% purity) route that is quantitatively superior to alternative routes (22.3% yield) [1][2]. The 3,6-dichloro substitution is not interchangeable; other isomers will not provide the correct substitution pattern for the final drug substance. This scenario is most relevant for procurement decisions in pharmaceutical development and manufacturing.

SAR Library Synthesis: Kinases & SHP2

This compound is a high-value scaffold for medicinal chemistry groups seeking to build focused libraries of pyrazine-based kinase or SHP2 phosphatase inhibitors. Its two chlorine atoms offer orthogonal handles for sequential SNAr reactions, allowing for systematic diversification of the pyrazine core with amines, alcohols, or thiols. This enables the rapid exploration of chemical space around a proven pharmacophore, as pyrazine derivatives are widely patented as SHP2 and FLT3 inhibitors [3][4]. For an SAR-driven program, the 3,6-isomer's defined and predictable reactivity is a key procurement criterion that distinguishes it from other dichloropyrazine regioisomers.

Herbicide Lead Generation

For agrochemical discovery teams investigating novel herbicides, 3,6-dichloropyrazine-2-carboxylic acid represents a rational starting point for lead generation. Class-level evidence demonstrates that chlorination of the pyrazine ring is a key determinant for potent photosynthesis inhibition [5]. By procuring this specific dichlorinated scaffold, researchers can immediately access a building block with a higher probability of yielding potent leads compared to its non-chlorinated or mono-chlorinated counterparts. This procurement choice is directly supported by the SAR data discussed in Section 3, guiding initial investment toward a more promising chemical series.

Application
Selection Property
Validation Focus
Favipiravir synthesis
3,6-Dichloro scaffold specificity
Synthetic route yield and purity validation
Kinase/SHP2 inhibitor library synthesis
Controlled sequential reactivity
Library diversity and target engagement assays
Herbicide lead generation
Chlorinated pyrazine core
Photosynthesis inhibition assay results

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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